Methyl 4-chlorothieno[3,2-c]pyridine-2-carboxylate Methyl 4-chlorothieno[3,2-c]pyridine-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 1315364-06-7
VCID: VC0110720
InChI: InChI=1S/C9H6ClNO2S/c1-13-9(12)7-4-5-6(14-7)2-3-11-8(5)10/h2-4H,1H3
SMILES: COC(=O)C1=CC2=C(S1)C=CN=C2Cl
Molecular Formula: C9H6ClNO2S
Molecular Weight: 227.662

Methyl 4-chlorothieno[3,2-c]pyridine-2-carboxylate

CAS No.: 1315364-06-7

Cat. No.: VC0110720

Molecular Formula: C9H6ClNO2S

Molecular Weight: 227.662

* For research use only. Not for human or veterinary use.

Methyl 4-chlorothieno[3,2-c]pyridine-2-carboxylate - 1315364-06-7

Specification

CAS No. 1315364-06-7
Molecular Formula C9H6ClNO2S
Molecular Weight 227.662
IUPAC Name methyl 4-chlorothieno[3,2-c]pyridine-2-carboxylate
Standard InChI InChI=1S/C9H6ClNO2S/c1-13-9(12)7-4-5-6(14-7)2-3-11-8(5)10/h2-4H,1H3
Standard InChI Key GSMBIBQIYVACCI-UHFFFAOYSA-N
SMILES COC(=O)C1=CC2=C(S1)C=CN=C2Cl

Introduction

Physical and Chemical Properties

Basic Identifiers

PropertyValueReference
CAS Number1315364-06-7
Molecular FormulaC9H6ClNO2S
Molecular Weight227.67 g/mol
Physical FormPowder
Purity (Typical)95%
Storage Temperature4°C
Shipping TemperatureIce Pack
InChI KeyGSMBIBQIYVACCI-UHFFFAOYSA-N

The compound typically appears as a powder and requires storage at refrigerated temperatures (4°C) to maintain stability . For shipping purposes, it is recommended to transport the compound with ice packs to prevent degradation during transit . The typical commercial purity is specified as 95%, which is suitable for most research applications . These physical properties are important considerations for researchers working with the compound, as they inform proper handling, storage, and experimental design protocols.

Synthesis Methods

The synthesis of Methyl 4-chlorothieno[3,2-c]pyridine-2-carboxylate typically involves sophisticated organic chemistry techniques focused on the construction of the fused heterocyclic ring system. The most common synthetic approach involves the cyclization of appropriate precursors under specific reaction conditions. One frequently employed method utilizes the reaction of 4-chloropyridine-2-carboxylic acid with thioamide derivatives in the presence of dehydrating agents. These reactions are carefully controlled to achieve the desired regiochemistry and maximize yield.

The cyclization process typically requires elevated temperatures and may employ catalysts to facilitate the ring formation. The reaction conditions must be optimized to minimize side reactions and ensure the formation of the correct regioisomer. Following the cyclization step, the carboxylate functionality can be introduced through esterification with methanol under acidic conditions or through other esterification methodologies, depending on the specific synthetic route chosen.

Alternative synthetic approaches may involve the construction of the thiophene ring onto a suitably functionalized pyridine precursor, or conversely, the building of the pyridine ring onto a thiophene scaffold. These convergent or divergent strategies offer flexibility in the synthesis planning and may be selected based on the availability of starting materials or specific requirements for functional group compatibility.

The purification of the final compound typically involves recrystallization, column chromatography, or a combination of purification techniques to achieve the desired purity level. The specific purification protocol depends on the nature of the potential impurities and the scale of the synthesis. The synthesis of this compound requires expertise in heterocyclic chemistry and careful attention to reaction conditions to ensure success.

Applications in Research

Medicinal Chemistry

Methyl 4-chlorothieno[3,2-c]pyridine-2-carboxylate has attracted significant interest in the field of medicinal chemistry due to its potential bioactive properties and the versatility of its structure for further derivatization. The compound serves as a valuable intermediate or scaffold for the development of pharmaceutical candidates. The thieno[3,2-c]pyridine core present in this molecule belongs to a class of heterocycles known for their diverse biological activities, making it an attractive starting point for drug discovery programs.

Research into thienopyridine derivatives has revealed potential applications as 5-HT receptor modulators, which are important targets for the treatment of neurological and psychiatric disorders . Additionally, compounds containing the thienopyridine scaffold have been investigated as phosphatase and kinase inhibitors, suggesting potential applications in cancer treatment and other therapeutic areas where enzyme inhibition plays a crucial role .

The presence of the chloro substituent and the methyl carboxylate group provides opportunities for structure-activity relationship studies, allowing medicinal chemists to explore how modifications to these functional groups affect biological activity. The carboxylate group, in particular, can be modified through various chemical transformations to introduce different functionalities, potentially enhancing binding affinity to biological targets or improving pharmacokinetic properties.

Organic Synthesis

Biological Activity

Thienopyridines as a class have been reported to function as 5-HT receptor modulators, suggesting potential applications in the treatment of conditions involving serotonergic pathways, such as depression, anxiety, and certain gastrointestinal disorders . Additionally, compounds containing the thienopyridine scaffold have shown activity as phosphatase and kinase inhibitors, indicating potential applications in cancer therapy and other disease areas where these enzymes play crucial roles in pathological processes .

The specific substitution pattern of Methyl 4-chlorothieno[3,2-c]pyridine-2-carboxylate, featuring a chloro substituent at position 4 and a methyl carboxylate at position 2, may confer unique biological properties distinct from other thienopyridine derivatives. The chloro substituent often contributes to enhanced membrane permeability and binding affinity to certain protein targets, while the carboxylate group can participate in hydrogen bonding interactions with amino acid residues in protein binding sites.

Comparison with Similar Compounds

Understanding Methyl 4-chlorothieno[3,2-c]pyridine-2-carboxylate in the context of related compounds provides valuable insights into its unique properties and potential applications. Several structurally similar compounds have been identified in the literature, differing in the arrangement of the fused ring system or the position of substituents.

Table 2: Comparison of Methyl 4-chlorothieno[3,2-c]pyridine-2-carboxylate with Related Compounds

Compound NameCAS NumberMolecular FormulaKey Structural DifferenceReference
Methyl 4-chlorothieno[3,2-c]pyridine-2-carboxylate1315364-06-7C9H6ClNO2SReference compound
Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate251996-85-7C9H6ClNO2SDifferent ring fusion pattern
Methyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylateNot specifiedC8H5ClN2O2SPyrimidine ring instead of pyridine
Methyl 4-chlorothieno[3,2-c]pyridine-3-carboxylateNot specifiedC9H6ClNO2SCarboxylate at position 3 instead of 2

Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate (CAS: 251996-85-7) is an isomer with a different ring fusion pattern, where the thiophene ring is fused to the pyridine ring between positions 2 and 3 of the pyridine. This structural difference, although subtle, can significantly impact the compound's chemical reactivity, three-dimensional conformation, and biological activity. The different orientation of the fused rings affects the distribution of electron density across the molecule, potentially altering its interactions with biological targets.

Safety CategoryDetailsReference
GHS PictogramGHS07
Signal WordWarning
Hazard StatementsH302, H315, H319, H335
Precautionary StatementsP261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501
Storage Temperature4°C
Shipping ConditionIce Pack

The specific hazard statements associated with this compound include:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

These hazards necessitate appropriate precautionary measures during handling, as indicated by the precautionary statements. These include avoiding breathing dust/fumes/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and specific instructions for response to exposure scenarios, such as eye contact or ingestion .

For storage, the compound should be kept at 4°C in a tightly closed container in a well-ventilated place (P403+P233) . When shipping is required, the compound should be transported with ice packs to maintain the appropriate temperature and prevent degradation .

As with all laboratory chemicals, it is essential to consult the most current Safety Data Sheet (SDS) before working with Methyl 4-chlorothieno[3,2-c]pyridine-2-carboxylate and to follow institutional safety protocols and regulations governing the handling of potentially hazardous substances.

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